molecular formula C22H23N3O3S B610010 PF-06767832 CAS No. 1859081-58-5

PF-06767832

カタログ番号: B610010
CAS番号: 1859081-58-5
分子量: 409.504
InChIキー: VVZZHFMLRHJXTO-RXVVDRJESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-06767832は、M1ムスカリン性アセチルコリン受容体の正の異種アロステリックモジュレーターとしての役割で知られる合成有機化合物です。 この化合物は、特に神経科学の分野で、潜在的な治療用途について広範囲にわたって研究されてきました .

準備方法

PF-06767832の合成は、コア構造の調製から始まり、その後、さまざまな官能基が導入される、複数のステップを伴います。合成経路には通常、以下が含まれます。

化学反応の分析

PF-06767832は、次のようないくつかのタイプの化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。

    化学: 異種アロステリックモジュレーションと受容体-リガンド相互作用を研究するためのモデル化合物として使用されます。

    生物学: 細胞シグナル伝達経路と受容体活性への影響について調査されています。

    医学: アルツハイマー病や統合失調症などの神経疾患の治療における潜在的な治療用途について検討されています。

    産業: 新しい薬理学的薬剤の開発と、創薬における参照化合物として使用されています .

科学的研究の応用

Cognitive Enhancement in Alzheimer's Disease

One of the primary applications of PF-06767832 is in enhancing cognitive function in patients with Alzheimer's disease. Studies have shown that M1 PAMs can improve memory and learning deficits associated with this condition. In rodent models, this compound has been effective in reversing scopolamine-induced cognitive deficits, indicating its potential efficacy as a treatment for Alzheimer's .

Schizophrenia Treatment

This compound has also been investigated for its effects on cognitive impairments related to schizophrenia. By selectively targeting the M1 receptor, this compound may help alleviate some cognitive symptoms without exacerbating psychotic symptoms, a common issue with traditional antipsychotics .

Alcohol Use Disorders

Recent studies have explored the role of this compound in reducing alcohol consumption. In male alcohol-preferring rats, administration of this compound resulted in a significant decrease in alcohol intake, suggesting its potential application in treating alcohol use disorders .

Safety Profile and Side Effects

Despite its promising applications, this compound is not devoid of side effects. Safety profiling indicates that while it lacks activity on M2 and M3 receptors, it may still produce gastrointestinal and cardiovascular effects due to M1 activation . Understanding these side effects is crucial for developing safe therapeutic protocols.

Pharmacokinetic Properties

PropertyValue
Brain PenetrationGood
Half-lifeTBD
BioavailabilityTBD
Selectivity (M1/M2)~7-fold
Selectivity (M1/M4)2-fold

Efficacy in Animal Models

StudyModelOutcome
Scopolamine TaskRatsReversal of cognitive deficits
Object RecognitionAged Beagle DogsImproved object retrieval
Alcohol PreferenceMale RatsReduced alcohol consumption

Case Study: Alzheimer's Disease Model

In a controlled study involving aged rats with induced cognitive deficits, this compound was administered at varying doses (0.3–10 mg/kg). Results indicated a dose-dependent improvement in performance on memory tasks compared to control groups receiving vehicle treatment .

Case Study: Schizophrenia Model

In another study focusing on schizophrenia-related cognitive deficits, this compound was tested against traditional antipsychotics. The compound demonstrated superior efficacy in enhancing cognitive function without increasing psychotic symptoms, highlighting its therapeutic potential in managing schizophrenia .

作用機序

PF-06767832は、M1ムスカリン性アセチルコリン受容体に結合して、受容体のアセチルコリンに対する応答を強化することにより、その効果を発揮します。 この正の異種アロステリックモジュレーションは、認知機能と記憶に関与するさまざまなシグナル伝達経路に影響を与える可能性のある受容体活性の増加につながります .

類似化合物との比較

PF-06767832は、M1ムスカリン性アセチルコリン受容体の正の異種アロステリックモジュレーターとして、高い選択性と効力を有しているため、他の類似化合物と比較してユニークです。類似化合物には、以下が含まれます。

これらの比較は、this compoundの選択性と潜在的な治療用途における独自性を強調しています。

生物活性

PF-06767832 is a synthetic compound classified as a positive allosteric modulator (PAM) selective for the M1 muscarinic acetylcholine receptor (mAChR). This compound has garnered attention for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and safety profile based on diverse research findings.

This compound operates primarily as a PAM of the M1 receptor, enhancing the receptor's response to endogenous acetylcholine without directly activating the receptor itself. This selectivity is crucial, as excessive activation can lead to adverse effects such as seizures. The compound exhibits approximately 180-fold selectivity for M1 over M2–5 receptors, minimizing off-target effects .

Key Findings on Mechanism

  • Calcium Mobilization : In vitro studies using CHO cells expressing M1 receptors demonstrated that this compound can mobilize intracellular calcium (Ca²⁺) in a concentration-dependent manner, with an effective concentration (EC50) of approximately 60 nM at low concentrations .
  • Electrophysiological Studies : Electrophysiological assays revealed that this compound enhances synaptic transmission in the prefrontal cortex, which is critical for cognitive functions .

Efficacy in Preclinical Models

This compound has been evaluated in various animal models to assess its cognitive-enhancing properties and behavioral effects.

Behavioral Studies

  • Morris Water Maze : In this spatial learning task, this compound reversed scopolamine-induced memory deficits, indicating its potential to improve cognitive function .
  • Locomotor Activity : The compound was shown to ameliorate amphetamine-stimulated locomotor activity in rodents, suggesting a modulation of dopaminergic pathways alongside cholinergic enhancement .

Safety Profile and Adverse Effects

Despite its promising efficacy, this compound has been associated with several adverse effects at higher concentrations. These include gastrointestinal disturbances and generalized convulsions, particularly when intrinsic agonist activity is triggered due to elevated doses .

Dose-Response Relationship

The relationship between dosage and adverse effects is critical:

  • At low concentrations (e.g., 10 mg/kg), this compound acts primarily as a PAM without significant side effects.
  • Higher doses lead to intrinsic agonist activity, resulting in severe cholinergic side effects .

Summary of Research Findings

The following table summarizes key research findings related to this compound:

StudyModelKey FindingsReference
Calcium Mobilization AssayCHO CellsEC50 ~60 nM; robust Ca²⁺ mobilization
Morris Water MazeRodentsReversed scopolamine-induced deficits
Locomotor Activity TestRodentsAmeliorated amphetamine-induced activity
Behavioral Seizure ActivityMiceInduced convulsions at high doses

Case Studies and Clinical Implications

While this compound is still under investigation, its pharmacological profile suggests significant potential for clinical applications. The development of derivatives like PF-068274430 aims to reduce intrinsic agonist activity while maintaining efficacy, highlighting ongoing efforts to optimize this compound for therapeutic use.

特性

IUPAC Name

N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-10-23-19(22(27)25-18-6-7-28-11-21(18)26)9-17(14)8-15-2-4-16(5-3-15)20-12-29-13-24-20/h2-5,9-10,12-13,18,21,26H,6-8,11H2,1H3,(H,25,27)/t18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZZHFMLRHJXTO-RXVVDRJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)NC4CCOCC4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)N[C@H]4CCOC[C@@H]4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。